2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol
Overview
Description
2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol is a chemical compound with a complex structure that includes a phenol group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization to introduce the isobutyl and isopropyl groups. The final step involves the attachment of the phenol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Isobutyl-2-methyl-1-piperazinyl)methyl]phenol
- 2-[(5-Isobutyl-2-ethyl-1-piperazinyl)methyl]phenol
Uniqueness
2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a phenol group and a piperazine ring with isobutyl and isopropyl substituents makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[5-(2-methylpropyl)-2-propan-2-ylpiperazin-1-yl]methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-13(2)9-16-12-20(17(10-19-16)14(3)4)11-15-7-5-6-8-18(15)21/h5-8,13-14,16-17,19,21H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMFUWYITBRDRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(C(CN1)C(C)C)CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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